molecular formula C11H20N2 B1210587 1-Octylimidazole CAS No. 21252-69-7

1-Octylimidazole

Cat. No. B1210587
CAS RN: 21252-69-7
M. Wt: 180.29 g/mol
InChI Key: KLMZKZJCMDOKFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-Octylimidazole, often involves the use of carbonyldiimidazole as a dehydrating agent to induce the formation of imidazole rings. A method was developed that enables the synthesis of these compounds at temperatures well below their decomposition points, improving functional group compatibility and yield compared to prior methods (Neel & Zhao, 2018). Another approach involves the use of ionic liquids as catalysts, which have been found to catalyze the synthesis of imidazole derivatives efficiently (Dabiri, Baghbanzadeh, & Arzroomchilar, 2008).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic methods. For instance, microwave synthesis and crystallography have been used to study the structure of imidazole compounds, revealing details about their crystal system, hydrogen bonding, and fluorescence properties (Hasan et al., 2018).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. For example, 1-Butylimidazole-derived ionic liquids have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities, showcasing the versatility of imidazole compounds in chemical reactions (Ranjan, Kitawat, & Singh, 2014).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as 1-Octylimidazole, can be analyzed through their crystal structure and spectroscopic characteristics. The crystal packing and fluorescence studies provide insights into the physical aspects of these compounds, which are crucial for understanding their behavior in various applications (Hasan et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-Octylimidazole and related compounds are deeply influenced by their imidazole core. These properties can be explored through reactions like the palladium-catalyzed cyclization of amidoximes, which leads to the synthesis of imidazole derivatives with potential as amino acid mimetics (Zaman, Kitamura, & Abell, 2005). Additionally, the synthesis of imidazole derivatives in acidic ionic liquids highlights the reactivity and versatility of these compounds in chemical syntheses (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).

Scientific Research Applications

1. Phototransduction in Protocellular Subcompartmentalization

  • Application Summary: 1-Octylimidazole is used in a synthetic photoreceptor-mediated signaling pathway. This pathway integrates light harvesting, photo-to-chemical energy conversion, signal transmission, and amplification in synthetic cells, leading to protocell subcompartmentalization .
  • Methods of Application: A ruthenium-bipyridine complex, acting as a membrane-anchored photoreceptor, converts visible light into chemical information and transduces signals across the lipid membrane via flip-flop motion .
  • Results: The study resulted in a minimal cell model that mimics photoreceptor cells capable of transducing the energy of light into intracellular responses .

2. Toughening Poly(lactic acid) with Imidazolium-based Elastomeric Ionomers

  • Application Summary: 1-Octylimidazole is used in the synthesis of imidazolium-based elastomeric ionomers (i-BIIR), which are used as novel toughening agents for poly(lactic acid) (PLA) .
  • Methods of Application: The ionomers are synthesized by ionically modifying brominated poly(isobutylene-co-isoprene) (BIIR) with different alkyl chain imidazole .
  • Results: The PLA/i-BIIR blends with 1-dodecylimidazole alkyl chain (i-BIIR-12) showed a remarkable improvement in ductility, with an optimum elongation at break up to 235%, more than 10 times higher than that of pure PLA .

3. Enantioselective Epoxidation of Olefins

  • Application Summary: 1-Octylimidazole is used as a ligand in the highly enantioselective epoxidation of olefins by Jacobsen’s catalyst .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1-Octylimidazole as a ligand in the catalytic process .
  • Results: The results or outcomes of this application are not specified in the source .

Safety And Hazards

1-Octylimidazole is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

1-Octylimidazole has been used in the transport of zinc (II), cadmium (II), and nickel (II) ions from acidic aqueous solutions using polymer inclusion membranes (PIMs) . It has also been used in the separation of non-ferrous metal ions . The influence of basicity and structure of carrier molecules on transport kinetics has been discussed , indicating potential future research directions.

properties

IUPAC Name

1-octylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMZKZJCMDOKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175507
Record name N-Octyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octylimidazole

CAS RN

21252-69-7
Record name N-Octyl imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

64.6 parts of n-octylamine and 34 parts of 25% strength aqueous ammonia aredissolved in 186 parts of propanol and are introduced dropwise over 30 minutes, simultaneously with a mixture of 72.5 parts of 40% strength aqueous glyoxal solution and 37.5 parts of 40% strength aqueous formaldehyde solution, into a stirred flask. The temperature is kept at 65° C. After all has been introduced, stirring is continued for 20 minutes at 65° C., and the mixture is then worked up by distillation. 64.2 parts of 1-octylimidazole (boiling point 110° C./1 mm Hg) are obtained, corresponding to a yield of 71.3% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
E Radzyminska-Lenarcik, M Ulewicz - Polymers, 2019 - mdpi.com
… effectively separated from equimolar aqueous solutions of zinc, cadmium, and nickel nitrates by using the transport across polymer inclusion membranes doped with 1-octylimidazole (1)…
Number of citations: 18 www.mdpi.com
AI Okewole, RS Walmsley, B Valtancoli… - … Extraction and Ion …, 2013 - Taylor & Francis
… The mildly acidic hydroxyl group of 1-octylimidazole-2-aldoxime could also allow for … of copper from highly acidic sulfate solutions using 1-octylimidazole-2-aldoxime as extractant and …
Number of citations: 11 www.tandfonline.com
B Lenarcik, P Ojczenasz - Separation science and technology, 2005 - Taylor & Francis
… With the exception of 1‐octylimidazole, slopes of the curves are similar. In the case of partition of Co(II) complexes with 1‐octylimidazole, the log D M vs. pH curve has the smallest slope…
Number of citations: 36 www.tandfonline.com
E Radzyminska-Lenarcik, I Pyszka… - Desalin. Water …, 2021 - deswater.com
The formation of cadmium (II) complexes with hydrophobic 1-alkylimidazoles (1-hexylimidazole (1), 1-heptylimidazole (2), 1-octylimidazole (3), 1-decylimidazole (4)) was tested by liquid…
Number of citations: 7 www.deswater.com
E Radzyminska-Lenarcika, M Ulewiczb… - DESALINATION AND …, 2022 - deswater.com
… The selectivity coefficient of Pd(II) to Pt(IV) decreases in a number of used carriers: 1-hexylimidazole > 1-octylimidazole > 1-decylimidazole. The highest value equal 4.26 was obtained …
Number of citations: 2 www.deswater.com
C Zhu, M Varona, JL Anderson - ACS omega, 2020 - ACS Publications
… High-quality RNA treated with ribonuclease A (RNase A) was recovered from the tetra(1-octylimidazole)cobaltate(II) di(l-glutamate) ([Co(OIM) 4 2+ ][Glu – ] 2 ) and tetra(1-octylimidazole)…
Number of citations: 23 pubs.acs.org
M Ulewicz, E Radzyminska-Lenarcik - Membranes, 2020 - mdpi.com
… The AFM images in Figure 10 indicate that the distribution of carriers (1-octylimidazole (3), 1-octyl-2-methylimidazole (8), 1-octyl-4-methylimidazole (12) and 1-octyl-2,4-…
Number of citations: 10 www.mdpi.com
FP Mineralurgii - Physicochemical Problems of Mineral Processing, 2002 - Citeseer
… Sodium bentonite was subjected to the effect of two new homologue series of chlorides (alcoxymethyl) dimethyloctyloamonium chlorides and 3-alcoxymethyl-1-octylimidazole chlorides …
Number of citations: 6 citeseerx.ist.psu.edu
S Khabnadideh, Z Rezaei, A Khalafi-Nezhad… - Bioorganic & Medicinal …, 2003 - Elsevier
N-Alkylation of imidazole, 2-methylimidazole and 2-methyl-4-nitroimidazole have been carried out to achieve effective antibacterial agents. The products were then investigated for …
Number of citations: 227 www.sciencedirect.com
K Xie, Z Dong, L Zhao - Environmental Science and Pollution Research, 2021 - Springer
… The SVIL-C4 and SVIL-C8 were synthesized in the same way using 1-butylimidazole and 1-octylimidazole, respectively. The synthesis route of SVIL-Cn (n = 1, 4, 8) is shown in Fig. 1. …
Number of citations: 14 link.springer.com

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